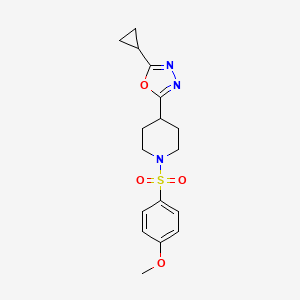

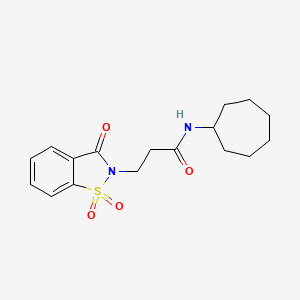

![molecular formula C13H18N2O4S B2693502 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide CAS No. 922553-57-9](/img/structure/B2693502.png)

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C19H22N2O4S. It contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen, one oxygen, and five carbon atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It likely has properties typical of sulfonamides, which are often crystalline solids at room temperature .Scientific Research Applications

Carbonic Anhydrase Inhibition

Research demonstrates the utility of [1,4]oxazepine-based sulfonamides in the inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide group is crucial for this activity, enabling both the formation of the [1,4]oxazepine ring and acting as a zinc-binding group in enzyme inhibition. This property suggests potential applications in designing inhibitors for various isoforms of carbonic anhydrase associated with medical conditions such as glaucoma, epilepsy, and certain types of tumors (Sapegin et al., 2018).

Synthesis and Biological Activity

A study on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed their potential as inhibitors of lipoxygenase and various enzymes, alongside antibacterial properties. Such findings highlight the compound's relevance in creating new therapeutic agents with anti-inflammatory and antimicrobial activities (Irshad et al., 2016).

Eco-friendly Synthesis

Research into eco-friendly synthetic methods has led to the development of heterogeneous catalytic systems for synthesizing malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives. This advancement emphasizes the compound's role in sustainable chemistry, offering a greener and more efficient approach to synthesizing these pharmacologically relevant derivatives (Babazadeh et al., 2016).

Novel Synthetic Pathways

Innovative synthetic pathways using N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide have been developed for the synthesis of diverse and structurally complex molecules. For instance, the use of isocyanides in multicomponent reactions has facilitated the creation of novel tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, showcasing the compound's versatility in synthetic organic chemistry (Shaabani et al., 2010).

Antimicrobial and Antifungal Activities

Compounds derived from this compound have shown promising antimicrobial and antifungal activities. This indicates the potential for developing new treatments for infections, further underscoring the importance of this compound in medicinal chemistry and drug discovery efforts (Hassan, 2013).

Safety and Hazards

properties

IUPAC Name |

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4S/c1-3-15-7-8-19-12-6-5-10(9-11(12)13(15)16)14-20(17,18)4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRICBYHMQSZJJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

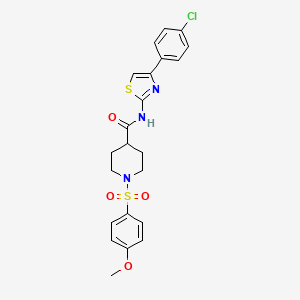

![2-Chloro-N-[[1-(2,6-difluorophenyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2693423.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethanamine;hydrochloride](/img/structure/B2693432.png)

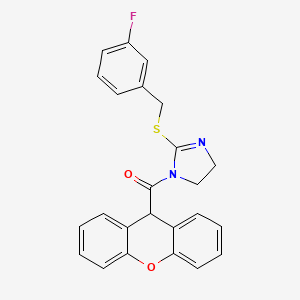

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acrylamide](/img/structure/B2693433.png)

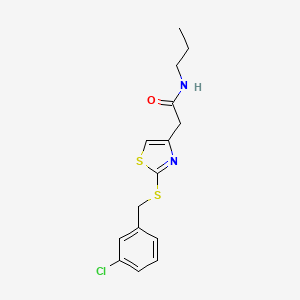

![4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2693438.png)

![3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2693440.png)

![Benzyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2693442.png)